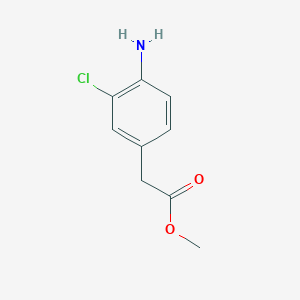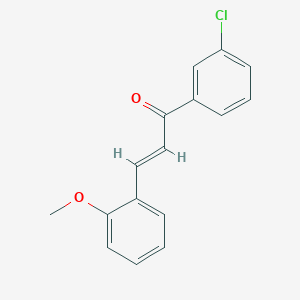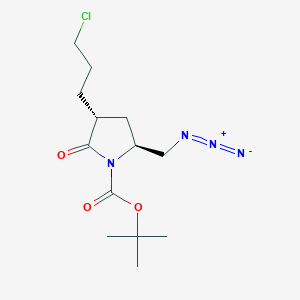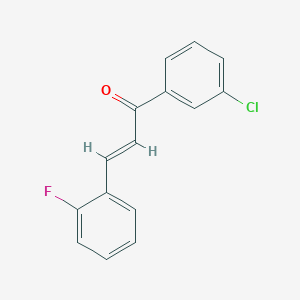
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
説明
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as Clomifene or Clomid, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s and has since been used to study various aspects of reproductive biology, including ovulation induction, fertility treatment, and hormone regulation.
作用機序
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a SERM, which means it can act as an agonist or antagonist depending on the tissue it is binding to. In the hypothalamus, this compound acts as an antagonist, blocking the negative feedback effects of estrogen on the production of FSH and LH. This leads to increased levels of these hormones, which stimulates ovulation. In other tissues, this compound can act as an agonist or antagonist, depending on the level of endogenous estrogen present.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the reproductive system. It increases the production of FSH and LH, which stimulates the development of ovarian follicles and ovulation. It also increases the production of estrogen in the ovaries, which helps to prepare the uterus for implantation. In addition, this compound can have an anti-estrogenic effect on the endometrium, which can help to prevent endometrial hyperplasia and cancer.
実験室実験の利点と制限
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It is also well-studied and has a known mechanism of action, which makes it a reliable tool for investigating the effects of estrogen on the reproductive system. However, there are also some limitations to its use. This compound can have off-target effects on other estrogen receptors, which can complicate the interpretation of results. In addition, there is some variability in response to this compound among different individuals, which can make it difficult to generalize findings.
将来の方向性
There are several potential future directions for research on (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one. One area of interest is the development of new SERMs with improved selectivity and potency. Another area is the investigation of the long-term effects of this compound use on fertility and reproductive health. Finally, there is also interest in exploring the use of this compound in combination with other drugs for fertility treatment, such as gonadotropins or aromatase inhibitors.
科学的研究の応用
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is commonly used in scientific research to study the effects of estrogen on the reproductive system. It is particularly useful for investigating the mechanisms of ovulation induction and fertility treatment. This compound works by binding to estrogen receptors in the hypothalamus, which leads to increased production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates the development of ovarian follicles and ovulation.
特性
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXMAMXCRDQVBC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



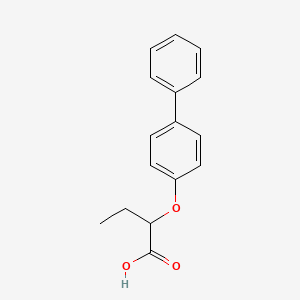
![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)
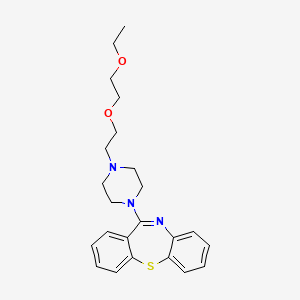

![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)
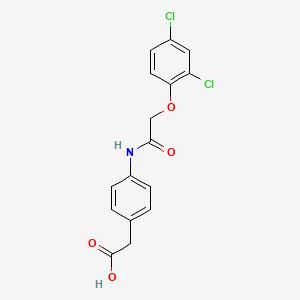

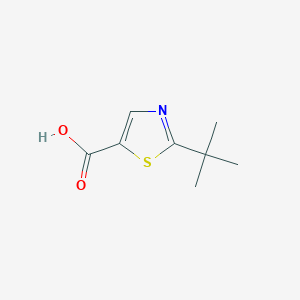
![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)
